molecular formula C8H7ClF2N2S B2491441 2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride CAS No. 2225137-11-9

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride

Cat. No.: B2491441
CAS No.: 2225137-11-9
M. Wt: 236.66
InChI Key: FKSMCCMPQLIOIF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is a chemical compound with the molecular formula C8H6F2N2S·HCl. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride typically involves the introduction of a difluoromethyl group to the benzothiazole core. One common method is the reaction of 2-aminobenzothiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzo[d]thiazol-7-amine hydrochloride
  • 2-(Chloromethyl)benzo[d]thiazol-7-amine hydrochloride
  • 2-(Bromomethyl)benzo[d]thiazol-7-amine hydrochloride

Uniqueness

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .

Biological Activity

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, benzothiazole derivatives often target DprE1, an enzyme critical in mycobacterial cell wall biosynthesis, demonstrating potential as anti-tubercular agents .
  • Cell Cycle Arrest and Apoptosis : Research indicates that certain benzothiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as AKT and ERK . This suggests that this compound may similarly affect these pathways.
  • Antimicrobial Activity : Benzothiazole compounds have been reported to exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a compound structurally related to this compound demonstrated significant inhibition of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, with IC50 values indicating potent activity .

CompoundCell LineIC50 (μM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest

Antitubercular Activity

Benzothiazole derivatives have shown promise as antitubercular agents. Compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, revealing effective bactericidal activity .

CompoundMIC (μg/mL)Selectivity
7a0.5High
7g0.8Moderate

Case Studies

  • Study on Anticancer Activity : A recent study synthesized novel benzothiazole derivatives and evaluated their effects on A431 and A549 cells. The active compound exhibited significant inhibition of proliferation and induced apoptosis through modulation of the AKT/ERK pathways .
  • Antitubercular Evaluation : Another investigation focused on the synthesis of 2-aminothiazoles as potential antitubercular agents. The study found that specific derivatives showed strong bactericidal activity against M. tuberculosis, highlighting their therapeutic potential in treating tuberculosis .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazol-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2S.ClH/c9-7(10)8-12-5-3-1-2-4(11)6(5)13-8;/h1-3,7H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSMCCMPQLIOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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